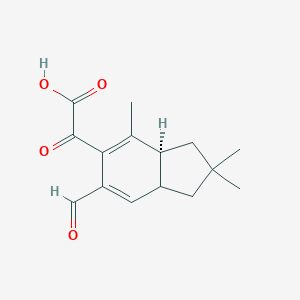
Clavicoronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavicoronic acid is a natural product that is found in the fungus Penicillium claviforme. It is a secondary metabolite that has been of great interest to researchers due to its unique chemical structure and potential therapeutic applications. Clavicoronic acid has been shown to possess a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Applications De Recherche Scientifique
1. Inhibitor of Reverse Transcriptases
Clavicoronic acid, derived from Clavicorona pyxidata, is a novel inhibitor of RNA-directed DNA-polymerases. It acts as a noncompetitive inhibitor of avian myeloblastosis virus and Moloney murine leukemia virus reverse transcriptases. Notably, it does not affect permeabilized cells and isolated nucleic DNA- and RNA-synthesis. Additionally, it inhibits vesicular stomatitis virus multiplication in baby hamster kidney cells by interfering with the virus's RNA-directed RNA-polymerase, showing weak antimicrobial and no cytotoxic activities (Erkel, Anke, Giménez, & Steglich, 1992).
2. Biotransformation in Fungi
A study on the transformation of the protoilludane sesquiterpene tsugicoline A into asterpurane derivative and its microbiological reduction reveals the possibility of clavicoronic acid-like compounds being produced. This finding highlights the potential of fungal biotransformation processes in the creation of clavicoronic acid and similar compounds (Arnone, D. Gregorio, Nasini, & V. D. Pava, 1997).
Propriétés
Numéro CAS |
139748-98-4 |
|---|---|
Nom du produit |
Clavicoronic acid |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-[(3aS)-6-formyl-2,2,4-trimethyl-1,3,3a,7a-tetrahydroinden-5-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C15H18O4/c1-8-11-6-15(2,3)5-9(11)4-10(7-16)12(8)13(17)14(18)19/h4,7,9,11H,5-6H2,1-3H3,(H,18,19)/t9?,11-/m1/s1 |
Clé InChI |
FUUQWZJSFLVSPA-HCCKASOXSA-N |
SMILES isomérique |
CC1=C(C(=CC2[C@@H]1CC(C2)(C)C)C=O)C(=O)C(=O)O |
SMILES |
CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O |
SMILES canonique |
CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O |
Synonymes |
clavicoronic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



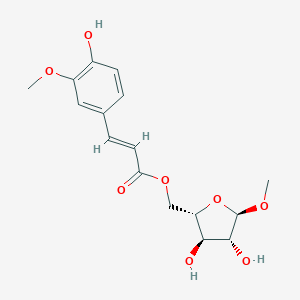

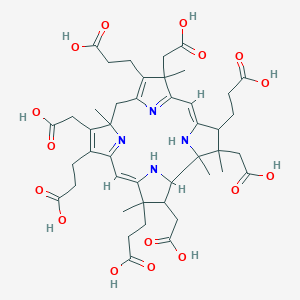
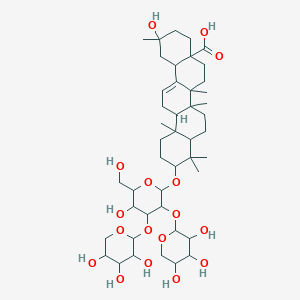
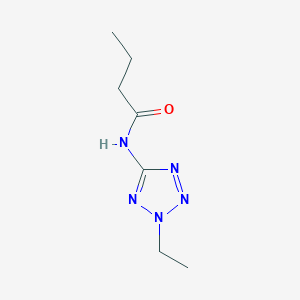

![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
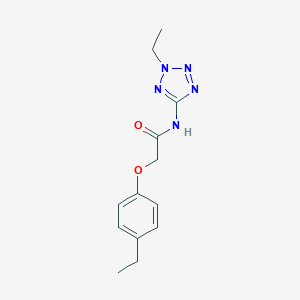
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
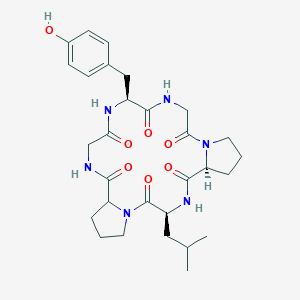
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
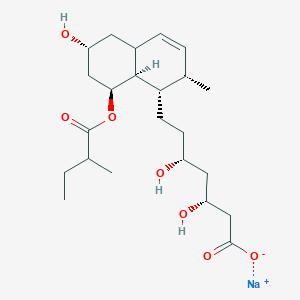
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)